molecular formula C8H5F13O2 B6302043 2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol CAS No. 2088941-92-6

2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol

Cat. No.: B6302043
CAS No.: 2088941-92-6
M. Wt: 380.10 g/mol
InChI Key: UVXXNZNKFVCWGA-UHFFFAOYSA-N
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Description

2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated compounds often involves multiple steps, including halogen exchange reactions, nucleophilic substitution, and fluorination processes

Industrial Production Methods

Industrial production of such compounds typically involves large-scale chemical reactors, precise temperature control, and the use of catalysts to ensure high yield and purity. The exact methods would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Fluorinated compounds can undergo various chemical reactions, including:

    Oxidation: Fluorinated alcohols can be oxidized to corresponding ketones or acids.

    Reduction: Reduction reactions can convert fluorinated ketones back to alcohols.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group in 2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol would yield a corresponding ketone or acid.

Scientific Research Applications

Chemistry

In chemistry, fluorinated compounds are used as solvents, reagents, and intermediates in various organic synthesis reactions due to their unique reactivity and stability.

Biology

Fluorinated compounds are used in biological research for labeling and imaging purposes. Their unique properties allow for the development of novel diagnostic tools and therapeutic agents.

Medicine

In medicine, fluorinated compounds are used in the development of pharmaceuticals. Their stability and bioavailability make them valuable in drug design and delivery.

Industry

Industrially, fluorinated compounds are used in the production of polymers, coatings, and surfactants. Their chemical resistance and low surface energy make them ideal for creating durable and non-stick surfaces.

Mechanism of Action

The mechanism of action of fluorinated compounds often involves interactions with biological molecules or chemical substrates. The presence of fluorine atoms can alter the electronic properties of the compound, affecting its reactivity and interactions with molecular targets. Specific pathways and targets would depend on the compound’s structure and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated alcohols and ethers, such as:

  • 2,2,2-Trifluoroethanol
  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • Perfluoroalkyl ethers

Uniqueness

2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol is unique due to the presence of both trifluoromethyl and heptafluoropropyl groups, which confer distinct chemical and physical properties. These properties may include enhanced thermal stability, chemical resistance, and specific reactivity patterns compared to other fluorinated compounds.

Properties

IUPAC Name

2-[1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butan-2-yl]oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F13O2/c9-3(5(10,11)12,6(13,14)15)4(7(16,17)18,8(19,20)21)23-2-1-22/h22H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXXNZNKFVCWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F13O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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